![molecular formula C13H16Cl3NO3 B1200943 Trichlamide CAS No. 70193-21-4](/img/structure/B1200943.png)
Trichlamide
Overview
Description
Trichlamide is a member of salicylamides and a benzamide fungicide . It has the molecular formula C13H16Cl3NO3 .
Molecular Structure Analysis
The molecular weight of Trichlamide is 340.6 g/mol . The IUPAC name for Trichlamide is N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide . The InChI and InChIKey are InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19) and NHTFLYKPEGXOAN-UHFFFAOYSA-N respectively .Physical And Chemical Properties Analysis
Trichlamide has a molecular weight of 340.6 g/mol . It has a XLogP3-AA value of 4.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass of Trichlamide is 339.019576 g/mol .Scientific Research Applications
Agricultural Fungicide
Trichlamide has been identified as a fungicide with potential applications in agriculture. It can inhibit the microflora related to cellulose decomposition in soil, which suggests its use in controlling fungal diseases that affect crop yield .
Enzyme Inhibition Studies
In biochemical research, Trichlamide can be used to study the inhibition of enzymes involved in cellulose decomposition. This can provide insights into the metabolic pathways of cellulose-degrading microorganisms and help in the development of new biotechnological applications .
Synthesis of Functional Carbohydrates
Trichlamide may play a role in the synthesis of functional carbohydrates. The compound could be involved in the enzymatic processes that produce rare sugars, which have applications in the health food industry as low-calorie sweeteners or in the production of pharmaceuticals .
Molecular Modification Research
The chemical structure of Trichlamide allows for its use in molecular modification research. Scientists can explore the modification of Trichlamide to enhance its properties or to create derivatives with specific functions .
Catalytic Mechanism Exploration
Researchers can use Trichlamide to investigate catalytic mechanisms in various chemical reactions. Understanding how Trichlamide interacts with other substances at the molecular level can lead to the development of more efficient catalysts .
Industrial Application Development
The properties of Trichlamide suggest its potential for industrial applications, such as the production of specialty chemicals or as an intermediate in chemical synthesis processes. Its role in the creation of functional materials with unique properties could be significant .
Safety And Hazards
Trichlamide is hazardous to the aquatic environment, with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTFLYKPEGXOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867877 | |
Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichlamide | |
CAS RN |
70193-21-4 | |
Record name | Trichlamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70193-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070193214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70193-21-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about Trichlamide's mechanism of action against Plasmodiophora brassicae, the causative agent of clubroot disease?
A1: Research indicates Trichlamide effectively inhibits the development of Plasmodiophora brassicae. [] This fungicidal activity manifests as a reduction in root hair infection, hindering the formation of primary plasmodia, mature zoosporangia, and the release of zoospores. [] This ultimately leads to reduced club development and disease severity in plants. [] Further research suggests that Trichlamide might inhibit the germination of Plasmodiophora brassicae spores, contributing to its efficacy against clubroot. []
Q2: Beyond clubroot, what other fungal diseases can Trichlamide control?
A3: Trichlamide has shown promising activity against potato common scab caused by Streptomyces scabies. [] Both broadcast and ridge applications of Trichlamide dust significantly reduced disease incidence compared to untreated controls. [] These findings highlight Trichlamide's potential as a broad-spectrum fungicide.
Q3: Are there any studies exploring the effects of Trichlamide on soil microorganisms and processes?
A4: Research indicates that Trichlamide can impact cellulose degradation in soil, particularly under flooded conditions. [, ] Trichlamide completely inhibited cellulose degradation in both transitional and fully anaerobic flooded conditions. [] Further studies using cellulose sheets inserted into flooded soil revealed that Trichlamide's inhibitory effect on cellulose decomposition is likely linked to its impact on the microbial populations involved in this process. [] Specifically, Trichlamide appears to affect the colonization of cellulose by certain microorganisms, subsequently hindering the development of reductive conditions in flooded soil. [] This suggests that Trichlamide's impact extends beyond its target pathogen and can influence broader soil microbial ecology.
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